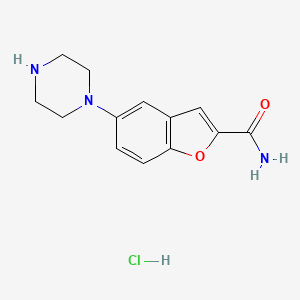

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride

描述

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride (CAS: 913730-87-7) is a benzofuran derivative with a piperazine substituent at the 5-position and a carboxamide group at the 2-position. It is a key intermediate in synthesizing vilazodone hydrochloride (Viibryd®), a serotonin reuptake inhibitor and 5-HT1A partial agonist approved for major depressive disorder . The compound’s molecular formula is C13H15N3O2·HCl (free base: 245.28 g/mol + HCl), and it is synthesized via cyclization, amidation, and substitution reactions starting from 5-bromosalicylaldehyde . Its structural simplicity contrasts with vilazodone, which incorporates an indole-butyl-piperazine extension .

属性

IUPAC Name |

5-piperazin-1-yl-1-benzofuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16;/h1-2,7-8,15H,3-6H2,(H2,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHFBKJOBNGOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625898 | |

| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913730-87-7 | |

| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with piperazine in the presence of a base to form 5-(Piperazin-1-yl)benzofuran-2-carboxamide. The hydrochloride salt is then formed by reacting the amide with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

化学反应分析

Types of Reactions

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzofuran ring.

Reduction: Reduced amide derivatives.

Substitution: Substituted piperazine derivatives.

科学研究应用

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzothiophene Derivatives ()

Compounds 48–54 and 58–59 in share structural motifs but differ in core and substituents:

- Core : The target compound uses a benzofuran core, while analogs like 48–54 use benzothiophene. Benzothiophene’s sulfur atom increases lipophilicity compared to benzofuran’s oxygen, affecting pharmacokinetics .

- Substituents: Compound 58: 6-(4-Morpholinophenyl)-N-(piperidin-4-ylmethyl)-benzofuran-2-carboxamide hydrochloride. Morpholino (electron-withdrawing) vs. piperazinyl (basic, protonatable) alters solubility and receptor interactions . Compound 59: 6-(4-(Piperazin-1-yl)phenyl)-benzofuran-2-carboxamide hydrochloride. Piperazine is attached to a phenyl ring, unlike the direct 5-piperazinyl substitution in the target compound, leading to steric and electronic differences .

Vilazodone Hydrochloride ()

Vilazodone (C26H28ClN5O2, 478.00 g/mol) incorporates the target compound as a substructure but adds a 4-(5-cyanoindol-3-yl)butyl chain. This extension enhances serotonin transporter (SERT) binding (IC50 = 0.5 nM) and 5-HT1A partial agonism (IC50 = 0.2 nM), which the target compound lacks . Vilazodone’s synthesis involves coupling the target compound with 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, followed by catalytic hydrogenation .

Ziprasidone-Related Compounds ()

Ziprasidone-related compounds (e.g., USP Related Compound B) feature benzisothiazole and piperazine groups. Unlike the target compound’s benzofuran core, benzisothiazole’s sulfur and nitrogen enhance dopamine D2 and serotonin 5-HT2A receptor affinity, indicating divergent therapeutic applications .

Piperazine-Containing Antidepressants

- Trazodone : A triazolopyridine derivative with a chlorophenyl-piperazine side chain. Its mechanism (5-HT2A antagonism) differs from vilazodone’s dual action, highlighting how piperazine positioning modulates target specificity.

- Aripiprazole: A quinolinone with a piperazine chain. Unlike the target compound’s carboxamide, aripiprazole’s hydroxyl group contributes to partial dopamine agonism.

Physicochemical and Pharmacokinetic Properties

生物活性

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride is a compound of significant interest in pharmacological research, particularly due to its role as a synthetic intermediate in the preparation of Vilazodone, an antidepressant. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 245.28 g/mol. The compound features a benzofuran core substituted with a piperazine ring and a carboxamide group, which are critical for its biological activity.

The primary mechanism of action for this compound is its function as a serotonin modulator . It is believed to interact with serotonin receptors, particularly the 5-HT1A receptor subtype, which plays a crucial role in mood regulation. This interaction can enhance serotonergic neurotransmission, contributing to its antidepressant effects .

Key Mechanisms:

- Serotonin Receptor Modulation : Enhances serotonin signaling by acting on specific receptor subtypes.

- Dopamine Receptor Interaction : Some studies suggest potential interactions with dopamine receptors, influencing mood and behavior .

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant-like effects in animal models. Studies have shown that administration of this compound can lead to reduced immobility in forced swim tests, which is indicative of antidepressant activity.

Cellular Mechanisms

The compound affects various cellular processes:

- Gene Expression : Alters the expression of genes involved in neurotransmitter signaling and neuroplasticity.

- Cell Signaling : Modulates pathways associated with stress response and neuronal survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antidepressant Efficacy :

- Neuroprotective Effects :

- Behavioral Studies :

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

- Low Doses : Associated with beneficial effects on mood and anxiety without significant side effects.

- High Doses : Potential for toxicity including cytotoxicity and adverse behavioral effects has been observed .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。